Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate
Overview
Description
Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Methyl 7-Hydroxyhept-5-ynoate : A study by Casy, Patterson, and Taylor (2003) describes the preparation of Methyl 7-hydroxyhept-5-ynoate, a related compound, through a reaction involving methyl 4-bromo-1-butanimidate hydrochloride and trimethyl ortho-4-bromobutanoate, yielding methyl 4-(2-propynyloxy)butanoate as a product (Casy, Patterson, & Taylor, 2003).
Palladium-Catalyzed Cyclization : Tsuji et al. (1980) discuss the palladium-catalyzed cyclization of methyl 3-oxo-8-phenoxy-6-octenoate to produce cyclic ketones, which are important intermediates in methyl dihydrojasmonate synthesis. This reaction demonstrates the utility of similar compounds in synthesizing complex organic molecules (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).
Ultrasound-Assisted Synthesis in Oil : Lie Ken Jie, Pasha, and Ahmad (1996) researched the ultrasound-assisted synthesis of santalbic acid, focusing on the triacylglycerol species in Santalum album seed oil. Their findings reveal these compounds' derivation mainly from methyl ricinoleate and methyl 12-mesyloxy-octadec-9-ynoate, highlighting the application in oil chemistry (Lie Ken Jie, Pasha, & Ahmad, 1996).
Thermal Decomposition Studies : Gardner and Selke (1984) studied the thermal decomposition of isomeric methyl (12S, 13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoates. Their research provides insight into the variety of volatile compounds produced, excluding furan compounds, which could be relevant for understanding the thermal behavior of similar substances (Gardner & Selke, 1984).
New Methodology for Polyene Compounds : Ma and Lu (1990) developed a new methodology for synthesizing key intermediates for polyene compounds and natural products, showcasing high yield and stereoselectivity. This method could be applicable in the synthesis of compounds like Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate (Ma & Lu, 1990).
Properties
IUPAC Name |
methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBRCMZPPJUPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849530 | |
Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868526-38-9 | |
Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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